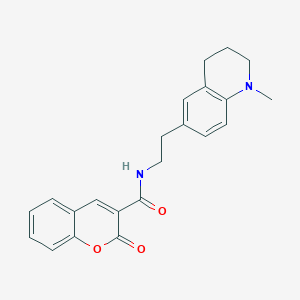

N-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)-2-oxo-2H-chromene-3-carboxamide

Description

BenchChem offers high-quality N-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)-2-oxo-2H-chromene-3-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)-2-oxo-2H-chromene-3-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

IUPAC Name |

N-[2-(1-methyl-3,4-dihydro-2H-quinolin-6-yl)ethyl]-2-oxochromene-3-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H22N2O3/c1-24-12-4-6-16-13-15(8-9-19(16)24)10-11-23-21(25)18-14-17-5-2-3-7-20(17)27-22(18)26/h2-3,5,7-9,13-14H,4,6,10-12H2,1H3,(H,23,25) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KDSUTQKYSGDCIO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCCC2=C1C=CC(=C2)CCNC(=O)C3=CC4=CC=CC=C4OC3=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H22N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

362.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Activité Biologique

N-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)-2-oxo-2H-chromene-3-carboxamide is a synthetic compound notable for its complex structure and potential therapeutic applications. This article explores its biological activity, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

The compound features a tetrahydroquinoline moiety combined with a chromene structure. This unique combination is believed to enhance its biological activity through various mechanisms. The chemical formula is , indicating the presence of two nitrogen atoms integral to its biological functions.

Research indicates that N-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)-2-oxo-2H-chromene-3-carboxamide exhibits several biological activities:

- Inflammatory Response Modulation : The compound has been identified as an inhibitor of the NLRP3 inflammasome , a critical component in inflammatory processes. In vitro studies demonstrated that it significantly inhibits the secretion of interleukin-1 beta from human peripheral blood mononuclear cells without inducing cytotoxicity.

- Anticancer Potential : Preliminary studies suggest that compounds with similar structures may exhibit anticancer properties by modulating pathways involved in cell proliferation and apoptosis. For instance, related compounds have shown selective cytotoxicity against various cancer cell lines .

In Vitro Studies

In vitro studies have highlighted the following findings regarding the biological activity of N-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)-2-oxo-2H-chromene-3-carboxamide:

Therapeutic Applications

Given its biological activities, N-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)-2-oxo-2H-chromene-3-carboxamide holds potential for development in various therapeutic areas:

- Anti-inflammatory Drugs : Its ability to inhibit the NLRP3 inflammasome suggests potential applications in treating inflammatory diseases such as rheumatoid arthritis or inflammatory bowel disease.

- Cancer Therapeutics : The selective cytotoxicity observed in related compounds indicates potential use as an anticancer agent targeting specific malignancies.

Q & A

Q. Table 1: Comparative Yields of Synthetic Intermediates

| Intermediate | Reaction Conditions | Yield (%) | Reference |

|---|---|---|---|

| Tetrahydroquinoline-ethylamine | LiAlH4/THF, 0°C → RT | 68–69% | |

| Chromene-carboxylic acid coupling | EDCI/DMAP, CH2Cl2 | 72% |

Q. Table 2: Biological Activity of Structural Analogs

| Analog Structure | Target IC50 (nM) | Key Modification |

|---|---|---|

| –CH3 (Parent) | 120 ± 15 | Baseline |

| –CF3 | 45 ± 6 | Enhanced hydrophobicity |

| –OCH3 | 280 ± 30 | Reduced binding affinity |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.